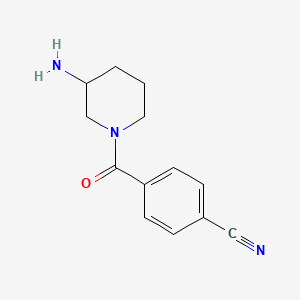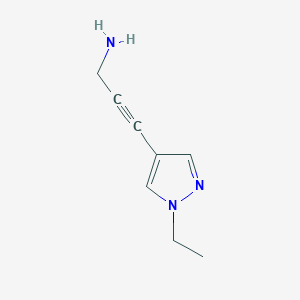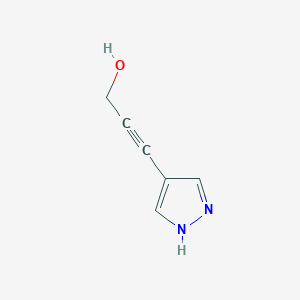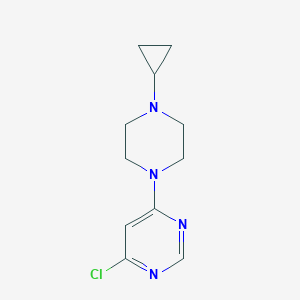
Acide 4-(méthylamino)quinoléine-3-carboxylique
Vue d'ensemble
Description
4-(Methylamino)quinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Methylamino)quinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methylamino)quinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : Agents antibactériens
Acide 4-(méthylamino)quinoléine-3-carboxylique : est structurellement apparenté aux quinolones, une classe de composés largement utilisés comme agents antibactériens . La structure de la quinolone permet la formation de complexes métalliques, ce qui peut améliorer l'activité antimicrobienne. La capacité de ce composé à lier les ions métalliques en fait un échafaudage précieux pour le développement de nouveaux médicaments antibactériens avec une efficacité et des propriétés pharmacocinétiques potentiellement améliorées.
Pharmacologie : Découverte de médicaments
En pharmacologie, l'this compound sert de structure de base pour la synthèse de diverses molécules pharmacologiquement actives . Ses dérivés ont été étudiés pour leur potentiel à inhiber des enzymes telles que la phosphatase alcaline humaine, ce qui est important dans la découverte de médicaments pour des maladies telles que le cancer et les troubles métaboliques .
Biochimie : Inhibition enzymatique
Le composé a été étudié pour ses effets inhibiteurs sur les enzymes, ce qui est crucial pour comprendre les mécanismes de la maladie et développer des agents thérapeutiques . En modifiant la structure de la quinoléine, les chercheurs peuvent créer des dérivés qui ciblent et inhibent sélectivement des enzymes spécifiques impliquées dans les processus pathologiques.
Science des matériaux : Synthèse organique
En science des matériaux, l'this compound peut être utilisé pour synthétiser des composés organiques avec des propriétés électroniques et structurelles spécifiques . Ces matériaux peuvent être appliqués dans diverses technologies, y compris les diodes électroluminescentes organiques (OLED) et les photovoltaïques organiques (OPV).
Chimie analytique : Chromatographie
Ce composé peut également jouer un rôle en chimie analytique en tant que standard ou réactif dans les méthodes chromatographiques utilisées pour séparer, identifier et quantifier les substances chimiques . Sa structure et ses propriétés bien définies le rendent adapté à une utilisation en chromatographie liquide haute performance (HPLC) et d'autres techniques analytiques.
Science environnementale : Réhabilitation de la pollution
La recherche sur les applications environnementales de l'this compound comprend son utilisation potentielle dans la réhabilitation de la pollution . Des dérivés de ce composé pourraient être conçus pour interagir avec les polluants, facilitant leur dégradation ou leur élimination de l'environnement.
Mécanisme D'action
- Quinolines often participate in redox reactions, metabolic pathways, and enzyme-catalyzed processes. The pyranoquinoline ring system, which includes 4-(Methylamino)quinoline-3-carboxylic acid, may influence various cellular processes .
Biochemical Pathways
As with any compound, understanding its action requires a multidisciplinary approach, combining chemistry, pharmacology, and biology . 🌟
Analyse Biochimique
Biochemical Properties
4-(Methylamino)quinoline-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 4-(Methylamino)quinoline-3-carboxylic acid and these biomolecules are often characterized by binding to active sites or allosteric sites, leading to changes in enzyme activity and protein function .
Cellular Effects
The effects of 4-(Methylamino)quinoline-3-carboxylic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, 4-(Methylamino)quinoline-3-carboxylic acid can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4-(Methylamino)quinoline-3-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 4-(Methylamino)quinoline-3-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(Methylamino)quinoline-3-carboxylic acid in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, which may affect its stability and efficacy. In in vitro studies, it has been observed that the stability of 4-(Methylamino)quinoline-3-carboxylic acid can be influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term exposure to this compound can also lead to changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(Methylamino)quinoline-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
4-(Methylamino)quinoline-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the overall metabolic flux. For example, this compound can inhibit enzymes involved in the synthesis and degradation of certain metabolites, leading to changes in their levels. Additionally, 4-(Methylamino)quinoline-3-carboxylic acid can affect the activity of metabolic enzymes by binding to their active sites or allosteric sites .
Transport and Distribution
The transport and distribution of 4-(Methylamino)quinoline-3-carboxylic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of 4-(Methylamino)quinoline-3-carboxylic acid within tissues can also influence its efficacy and toxicity .
Subcellular Localization
The subcellular localization of 4-(Methylamino)quinoline-3-carboxylic acid is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism .
Propriétés
IUPAC Name |
4-(methylamino)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-12-10-7-4-2-3-5-9(7)13-6-8(10)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRDQTOHJJQASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1464365.png)
![6-chloro-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B1464367.png)


![1-[(2,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464373.png)


![2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B1464376.png)


![5-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazole](/img/structure/B1464383.png)
![N-[(2-methoxyphenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B1464384.png)

![2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid](/img/structure/B1464387.png)
